

# An In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dimethylnicotinonitrile

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## Compound of Interest

Compound Name: 4,6-Dimethylnicotinonitrile

Cat. No.: B182455

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4,6-Dimethylnicotinonitrile**, a substituted pyridine derivative, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core physicochemical properties, offering crucial data for researchers engaged in its synthesis, characterization, and application in drug discovery and development. This document summarizes available quantitative data, outlines a general synthetic approach, and provides predicted values for key parameters to facilitate further investigation.

## Physicochemical Properties

The physicochemical characteristics of **4,6-Dimethylnicotinonitrile** are fundamental to understanding its behavior in both chemical and biological systems. The following tables summarize the key known and predicted properties.

Table 1: General and Physical Properties of **4,6-Dimethylnicotinonitrile**

Property	Value	Source
CAS Number	6623-21-8	N/A
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	N/A
Molecular Weight	132.16 g/mol	N/A
Melting Point	57-58 °C	N/A
Boiling Point	250.6 °C at 760 mmHg	N/A
Appearance	Not explicitly reported; likely a solid at room temperature	N/A

Table 2: Predicted Physicochemical Properties of **4,6-Dimethylnicotinonitrile**

Property	Predicted Value	Source/Method
logP (Octanol-Water Partition Coefficient)	1.6	Computed
pKa (Acid Dissociation Constant)	Not available	N/A
Water Solubility	Not explicitly quantified	N/A
Topological Polar Surface Area (TPSA)	36.7 Å <sup>2</sup>	Computed

Note: Predicted values are generated using computational algorithms and should be confirmed experimentally.

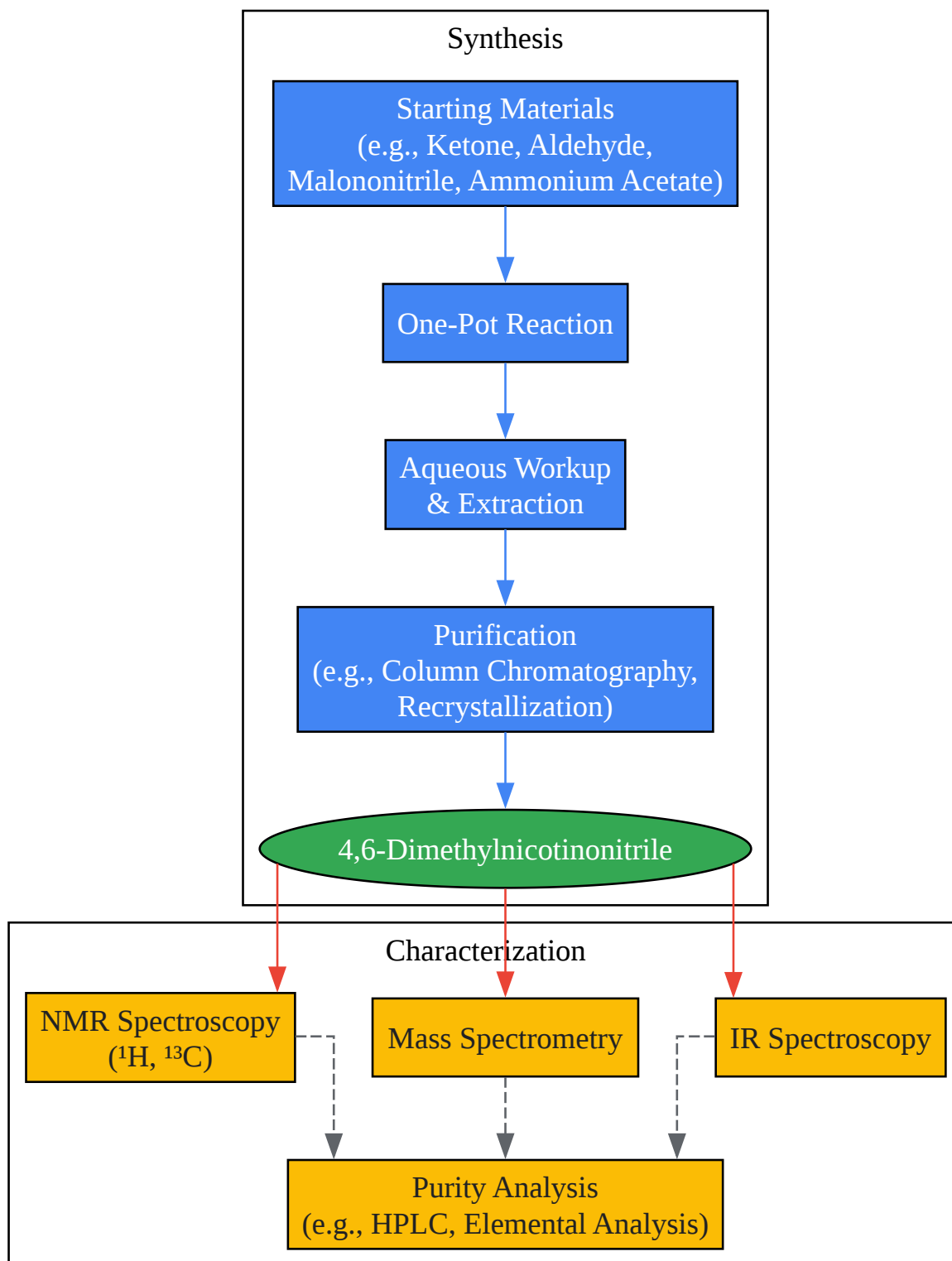
## Synthesis and Experimental Protocols

The synthesis of nicotinonitrile derivatives is well-established in organic chemistry. While a specific, detailed experimental protocol for the direct synthesis of **4,6-Dimethylnicotinonitrile** is not readily available in the public domain, a general approach can be inferred from the synthesis of related compounds.

A common synthetic route to substituted nicotinonitriles involves the multi-component reaction of a ketone, an aldehyde, malononitrile, and ammonium acetate. This approach is valued for its efficiency and atom economy.

## General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like **4,6-Dimethylnicotinonitrile**.



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A generalized workflow for the synthesis and characterization of **4,6-Dimethylnicotinonitrile**.

## Spectroscopic Analysis (Predicted)

Detailed experimental spectroscopic data for **4,6-Dimethylnicotinonitrile** is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic proton and the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the pyridine ring.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals for the two methyl carbons, the aromatic carbons, the nitrile carbon, and the pyridine ring carbons are expected at characteristic chemical shifts.

### IR Spectroscopy

The infrared spectrum will be characterized by a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2220 cm<sup>-1</sup>. Vibrations associated with the C-H bonds of the methyl groups and the aromatic C-H and C=C/C=N bonds of the pyridine ring will also be present.

### Mass Spectrometry

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (132.16 g/mol). Fragmentation patterns would be indicative of the pyridine and nitrile functionalities.

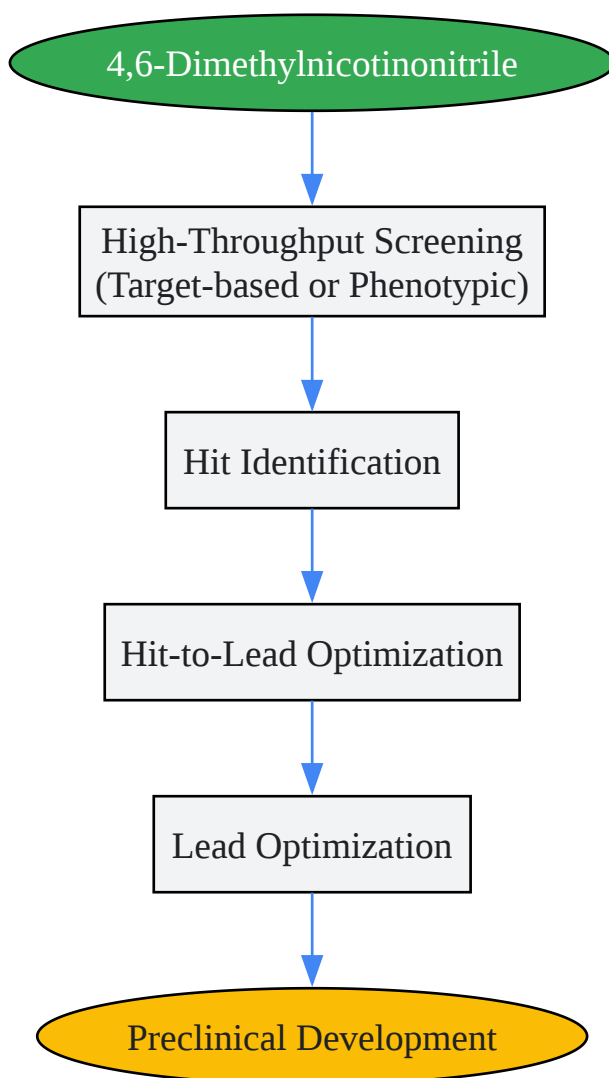
## Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available data on the specific biological activities of **4,6-Dimethylnicotinonitrile**. However, the nicotinonitrile scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of nicotinonitrile have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory, anticancer, and antimicrobial agents.

The physicochemical properties of **4,6-Dimethylnicotinonitrile**, such as its predicted logP value, suggest it may possess reasonable membrane permeability, a desirable characteristic for drug candidates. Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological targets and therapeutic applications.

## Logical Flow for Investigating Biological Activity

The following diagram outlines a logical progression for the initial biological investigation of a novel compound like **4,6-Dimethylnicotinonitrile**.



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A simplified workflow for the initial stages of drug discovery for a novel chemical entity.

## Conclusion

**4,6-Dimethylnicotinonitrile** is a chemical entity with potential for further exploration in various scientific domains, particularly in the development of novel therapeutics and functional materials. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and biological evaluation. The absence of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential applications. Researchers are encouraged to undertake experimental validation of the predicted properties and to explore its biological activity profile.

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